molecular formula C30H32ClN3O6 B5067834 bis(2-methoxyethyl) 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

bis(2-methoxyethyl) 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B5067834
M. Wt: 566.0 g/mol
InChI Key: INIRZFDYJSYSPZ-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl) 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C30H32ClN3O6 and its molecular weight is 566.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 565.1979634 g/mol and the complexity rating of the compound is 898. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound bis(2-methoxyethyl) 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings highlighting its pharmacological properties.

Molecular Structure

  • Chemical Formula : C32H38N4O8S
  • Molecular Weight : 638.7 g/mol
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of sodium acetate as a catalyst. The reaction conditions are optimized to ensure high purity and yield of the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biological pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that derivatives of pyrazole compounds can inhibit the growth of various cancer cell lines. In particular, compounds related to this structure have demonstrated cytotoxic effects against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values indicating potent activity .

Antioxidant Activity

In addition to its anticancer properties, this compound has been reported to possess antioxidant capabilities. This activity is crucial in combating oxidative stress-related diseases and may contribute to its therapeutic potential in various medical applications .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific metabolic enzymes. For example, it has shown promising results in inhibiting acetylcholinesterase (AChE), which is relevant for conditions such as Alzheimer's disease and other neurological disorders .

Table of Biological Activities

Activity TypeCell Line/TargetIC50 Value (μM)Reference
AnticancerMCF-7 (Breast Cancer)27.3
AnticancerHCT-116 (Colon Cancer)6.2
Enzyme InhibitionAChE< 1
AntioxidantVariousN/A

Case Studies

Several studies have focused on the biological activity of related compounds within the same chemical family:

  • Study on Pyrazole Derivatives : A study published in Molecules highlighted the synthesis and biological evaluation of pyrazole derivatives similar to bis(2-methoxyethyl) 4-[3-(4-chlorophenyl)-...]. The results indicated strong anticancer activity against multiple cell lines and significant antioxidant properties .
  • Enzyme Inhibition Research : Another investigation detailed how certain derivatives inhibited key metabolic enzymes linked to cancer progression and neurodegenerative diseases. This research supports the potential use of these compounds in therapeutic applications targeting these conditions .

Properties

IUPAC Name

bis(2-methoxyethyl) 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32ClN3O6/c1-19-25(29(35)39-16-14-37-3)27(26(20(2)32-19)30(36)40-17-15-38-4)24-18-34(23-8-6-5-7-9-23)33-28(24)21-10-12-22(31)13-11-21/h5-13,18,27,32H,14-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIRZFDYJSYSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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